H-D-Lys(Z)-Obzl HCl

Description

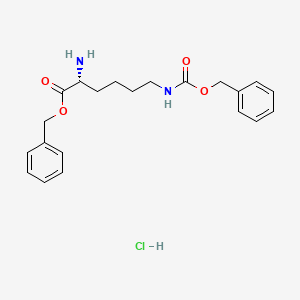

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBTZNKKLKICJY-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Lys(Z)-OBzl HCl: Properties, Protocols, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on H-D-Lys(Z)-OBzl HCl, a critical building block in modern peptide chemistry. We will delve into its core chemical properties, the strategic rationale behind its design, and its practical application, providing field-proven insights to ensure successful and reproducible outcomes in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named (R)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, is a derivative of the D-enantiomer of lysine. In this compound, the α-amino group is free (as a hydrochloride salt), the ε-amino group on the side chain is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl).

The presence of the D-isomer is of paramount importance for the synthesis of non-natural peptides and peptidomimetics. Incorporating D-amino acids can significantly enhance the proteolytic stability of a peptide therapeutic, prolonging its in-vivo half-life, and can be used to modulate receptor binding affinity and selectivity.

Below is the chemical structure of the protonated form of H-D-Lys(Z)-OBzl:

Caption: Figure 1: Chemical Structure of H-D-Lys(Z)-OBzl Cation

The following table summarizes the key physicochemical properties of this compound. While most physical properties are identical to its L-isomer, the optical rotation is of equal magnitude but opposite in sign, a fundamental characteristic of enantiomers.

| Property | Value | Reference |

| Synonyms | N-epsilon-Carbobenzyloxy-D-lysine benzyl ester hydrochloride | [1] |

| CAS Number | Not specified in results, L-isomer is 6366-70-7 | [2][3] |

| Molecular Formula | C₂₁H₂₆N₂O₄·HCl | [1][2] |

| Molecular Weight | 406.9 g/mol | [1][2] |

| Appearance | White crystalline powder | [2] |

| Purity (Typical) | ≥99% (HPLC) | [2] |

| Melting Point | 128-142 ºC (for L-isomer) | [2] |

| Optical Rotation | Expected to be approx. -3.2° (based on L-isomer value of +3.2°) | [2] |

| Storage Conditions | 0-8 °C, dry, tightly sealed container | [2][4] |

The Strategic Rationale of Protecting Groups: An Expert's Perspective

The choice of protecting groups is a cornerstone of successful peptide synthesis. In this compound, the selection of the Z and OBzl groups is deliberate and synergistic, offering a robust strategy for incorporating lysine into a peptide chain.

-

Nε-Benzyloxycarbonyl (Z) Group: This group shields the highly nucleophilic amine on the lysine side chain. Its primary advantage is its stability under a wide range of conditions, including the acidic (for Boc-group removal) and basic (for Fmoc-group removal) environments commonly used for deprotecting the α-amino group during chain elongation. This chemical orthogonality is critical to prevent unwanted side reactions and branching at the ε-amino position. The Z group is typically removed under reductive conditions, most commonly via catalytic hydrogenolysis (H₂/Pd-C), a mild method that does not affect most other functional groups in a peptide.

-

C-Terminal Benzyl Ester (OBzl) Group: The benzyl ester protects the C-terminal carboxylic acid, preventing it from participating in undesired coupling reactions. A key strategic advantage is that, like the Z group, it is also cleaved by catalytic hydrogenolysis. This allows for the simultaneous deprotection of the lysine side chain and the C-terminus in a single, efficient step, which is particularly advantageous in solution-phase synthesis.

This dual-protection scheme with Z and OBzl groups is a classic and reliable strategy, valued for its predictability and the mild conditions required for final deprotection.

Applications in Peptide Synthesis and Drug Development

This compound is a versatile reagent primarily utilized as a foundational building block in peptide synthesis.[2] Its applications are central to advancing therapeutic and research goals.

-

Drug Development: It is instrumental in creating peptide drug candidates with enhanced stability and bioavailability.[2] The incorporation of a D-lysine can render the peptide resistant to degradation by proteases, a crucial factor for effective therapeutic outcomes.

-

Peptide Synthesis: It serves as a key component for synthesizing complex peptides, especially those requiring a D-amino acid at a specific position to achieve a desired three-dimensional structure or biological function.[2]

-

Bioconjugation: The lysine side chain, once deprotected, is a common site for attaching other molecules like drugs, imaging agents, or polymers (e.g., PEGylation), thereby improving the targeting and efficacy of treatments.[2]

-

Cancer Research: Its use extends to the development of targeted cancer therapies, where peptide constructs can selectively bind to cancer cells while minimizing damage to healthy tissues.[2]

Experimental Workflow: Solution-Phase Dipeptide Coupling

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following detailed methodology for a standard dipeptide coupling reaction includes in-process checks and purification, representing a robust workflow.

Caption: Figure 2: Workflow for a typical solution-phase peptide coupling.

Objective: To synthesize the dipeptide Boc-Ala-D-Lys(Z)-OBzl.

Materials:

-

This compound (1.0 eq)

-

Boc-L-Ala-OH (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq, to neutralize HCl salt)

-

Dichloromethane (DCM, anhydrous)

-

Thin Layer Chromatography (TLC) supplies

-

Saturated sodium bicarbonate solution, 1M HCl solution, brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and Boc-L-Ala-OH (1.0 eq) in anhydrous DCM.

-

Neutralization & Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 eq) dropwise to neutralize the hydrochloride salt, stirring for 10 minutes. Subsequently, add HOBt (1.1 eq) and DCC (1.1 eq). Causality Note: HOBt is added to suppress racemization and improve coupling efficiency. DCC is the dehydrating agent that activates the carboxylic acid.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.

-

In-Process Monitoring (Self-Validation): Monitor the reaction's progress by TLC. Spot the starting materials and the reaction mixture on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of starting materials and the appearance of a new, higher-Rf spot indicates product formation.

-

Workup & Extraction: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality Note: The acid wash removes unreacted amines (DIPEA), and the base wash removes unreacted carboxylic acid and HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure dipeptide.

-

Final Characterization: Confirm the identity and purity of the final product, Boc-Ala-D-Lys(Z)-OBzl, using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Quality Control and Analytical Standards

The integrity of any synthesis relies on the quality of its starting materials and the characterization of its products.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound, with commercial suppliers typically guaranteeing ≥99% purity.[2]

-

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure, ensuring the presence of both the Z and OBzl protecting groups and the correct backbone structure.

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the correct molecular weight of the compound.[5]

Safe Handling and Storage Protocols

Adherence to proper safety and storage procedures is essential for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Handling:

-

Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[4][6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4]

-

Avoid dust formation during handling.[6]

-

In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse with plenty of water for at least 15 minutes.[6]

-

-

Storage:

Conclusion

This compound stands as a well-designed and indispensable tool for the modern peptide chemist. Its unique combination of a D-stereocenter with a robust and synergistic protecting group strategy (Nε-Z and C-terminal OBzl) provides a reliable pathway for synthesizing advanced peptides with enhanced therapeutic potential. Understanding its properties, the rationale behind its design, and the rigorous protocols for its use empowers researchers to push the boundaries of drug discovery and biomolecular engineering.

References

-

Aapptec Peptides. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. Retrieved from [Link]

-

Aapptec, LLC. (n.d.). Safety Data Sheet for H-Gly-OBzl HCl. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). H-D-Lys-OBzl HCl TosOH. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). H-Lys(Z)-OBzl | C21H26N2O4.HCl. Retrieved from [Link]

-

PubChem. (n.d.). (4S)-4-amino-5-benzyloxy-5-oxo-pentanoic acid. Retrieved from [Link]

-

A-Peptide Co., Ltd. (n.d.). H-Lys(Z)-OBzl·HCl. Retrieved from [Link]

Sources

An In-Depth Technical Guide to H-D-Lys(Z)-Obzl HCl: A Key Building Block in Modern Drug Discovery

In the landscape of peptide-based therapeutics and sophisticated biochemical research, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. Among these, protected D-enantiomers of natural amino acids play a pivotal role in modulating the biological activity and pharmacokinetic profiles of novel drug candidates. This guide provides an in-depth technical overview of H-D-Lys(Z)-Obzl HCl, a crucial building block for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, the rationale behind its application, a detailed protocol for its use, and its significance in the broader context of therapeutic peptide design.

Core Characteristics of this compound

This compound, chemically known as Nε-benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a derivative of the amino acid D-lysine. The strategic placement of protecting groups on both the side chain (ε-amino) and the C-terminus (carboxyl group) makes it an invaluable reagent in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference(s) |

| CAS Number | 156917-23-6 | [1][2] |

| Molecular Formula | C21H27ClN2O4 | [1] |

| Molecular Weight | 406.9 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 137 - 143 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D20 = -2 ± 2 ° (c=2 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

The Z (benzyloxycarbonyl) group on the ε-amino function and the Obzl (benzyl ester) on the carboxyl group are orthogonal protecting groups. This means they can be selectively removed under different chemical conditions, allowing for precise control during the stepwise assembly of a peptide chain.

The Scientific Rationale: Why Utilize a D-Enantiomer?

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a well-established strategy to overcome some of the inherent limitations of natural L-amino acid-based peptides in therapeutic applications. Human peptides and proteins are composed almost exclusively of L-amino acids, making them susceptible to degradation by endogenous proteases.[3]

The primary advantages of using D-amino acid derivatives like this compound include:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to enzymatic degradation, leading to a longer in-vivo half-life and potentially reduced dosing frequency.[3][4][5]

-

Modulation of Biological Activity: The stereochemistry of an amino acid can significantly influence the three-dimensional structure of a peptide. Substituting an L-amino acid with its D-enantiomer can alter the peptide's conformation, leading to changes in its binding affinity to biological targets and, consequently, its therapeutic activity.[5]

-

Improved Pharmacokinetic Properties: By increasing stability and potentially altering interactions with other biological molecules, the inclusion of D-amino acids can lead to more favorable pharmacokinetic profiles.[5]

The use of this compound allows for the precise placement of a D-lysine residue within a peptide sequence, enabling researchers to systematically explore the impact of stereochemistry on the peptide's overall performance.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following is a representative protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, MeOH)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

HPLC for purification

-

Mass spectrometer for characterization

Step-by-Step Protocol

-

Resin Swelling: The solid support is swelled in a suitable solvent, typically DMF or DCM, for 20-30 minutes to ensure optimal reaction kinetics.[6]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treatment with a 20% piperidine solution in DMF. This exposes the free amino group for the next coupling step.

-

Amino Acid Coupling:

-

The Fmoc-protected amino acid to be coupled is pre-activated using a coupling reagent and a base in DMF.

-

This activated amino acid solution is then added to the resin, and the reaction is allowed to proceed until completion.

-

-

Incorporation of this compound:

-

At the desired position in the peptide sequence, this compound is coupled.

-

The hydrochloride salt is neutralized in situ by the addition of a base (e.g., DIPEA) before the coupling reaction.

-

The free α-amino group of this compound is then coupled to the growing peptide chain using standard coupling protocols.

-

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

-

Iterative Cycles: Steps 2 through 4 (or 5) are repeated for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

-

Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Z group on the D-lysine and the benzyl ester) are removed simultaneously using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification and Analysis: The crude peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

Diagram of the SPPS Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Strategic Function of H-D-Lys(Z)-OBzl HCl in Peptide Synthesis

Abstract

H-D-Lys(Z)-OBzl HCl, or D-Lysine(Z)-benzyl ester hydrochloride, is a cornerstone building block in the intricate field of peptide chemistry, particularly within solution-phase synthesis paradigms. Its unique trifunctional protection strategy—a free α-amino group presented as a stable hydrochloride salt, a benzyloxycarbonyl (Z) protected ε-amino side chain, and a benzyl ester (OBzl) protected C-terminus—provides chemists with precise, sequential control over peptide bond formation. This guide elucidates the core functions of each molecular component, explores its strategic deployment within established synthesis workflows, and provides field-proven protocols for its application. We will dissect the causality behind its design, the mechanistic underpinnings of its use, and the self-validating logic of the experimental procedures it enables, offering researchers and drug development professionals a comprehensive technical resource.

Introduction: The Imperative for Precision in Peptide Synthesis

The synthesis of peptides, whether for therapeutic, diagnostic, or research applications, is a discipline of controlled construction. The goal is to assemble amino acids in a predetermined sequence, a task complicated by the polyfunctional nature of the constituent monomers. Each amino acid possesses at least two reactive sites: an N-terminal amine and a C-terminal carboxylic acid. Furthermore, many, like lysine, contain reactive side chains. Uncontrolled, these sites would react indiscriminately, leading to a chaotic mixture of polymers.

The solution lies in the strategic use of protecting groups, which act as temporary shields for reactive functionalities, directing the reaction to a single, desired pathway.[1][2] this compound is a masterfully designed reagent that embodies this principle. It is engineered to introduce a D-lysine residue—a non-canonical amino acid often used to enhance peptide stability against enzymatic degradation—into a growing peptide chain with complete control over its reactive sites.

Molecular Profile of this compound

The efficacy of this reagent is rooted in its structure. Each component serves a distinct and critical purpose, allowing it to function as a predictable and reliable unit in a multi-step synthesis.

Table 1: Physicochemical Properties of H-L-Lys(Z)-OBzl HCl

| Property | Value | Source(s) |

| Synonym | Nε-Z-L-lysine benzyl ester hydrochloride | [3] |

| CAS Number | 6366-70-7 | [3][4][5] |

| Molecular Formula | C₂₁H₂₆N₂O₄·HCl | [3][4][5] |

| Molecular Weight | 406.9 g/mol | [3][5] |

| Appearance | White crystalline powder | [3] |

| Storage Conditions | 0-8 °C | [3] |

Note: The properties listed are for the more common L-enantiomer, but are chemically identical for the D-enantiomer discussed herein.

Caption: Structural breakdown of this compound.

The Strategic Role of Protecting Groups: A Trifecta of Control

The selection of protecting groups is governed by the principle of orthogonality , which dictates that each protecting group should be removable under conditions that do not affect the others, allowing for selective deprotection at specific stages of the synthesis.[2] The Z and OBzl groups in this reagent are a classic example of a compatible, non-orthogonal pair often used within a broader orthogonal scheme like the Boc/Bzl strategy.

The ε-Amino Protection: Benzyloxycarbonyl (Z) Group

The primary function of the Z group (also abbreviated Cbz) is to prevent the nucleophilic ε-amino group of the lysine side chain from participating in unwanted reactions.[6] Without this protection, coupling reactions could lead to the formation of branched peptides, where the growing chain extends from both the α-amino and ε-amino positions.

-

Expertise & Causality: The Z group is exceptionally stable under the conditions used for α-amino group deprotection in Boc-based strategies (mild acid) and Fmoc-based strategies (mild base), making it a reliable "permanent" side-chain protection.[7][8] Its removal requires more vigorous conditions, typically catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst) or treatment with strong acids like HBr in acetic acid.[8] This stability ensures the integrity of the side chain throughout the entire chain assembly process.

The C-Terminal Protection: Benzyl Ester (OBzl) Group

The benzyl ester protection of the C-terminal carboxylic acid is crucial for two reasons:

-

It prevents the amino acid from coupling with itself (self-polymerization).

-

It allows the molecule to act as the "amine component" in a coupling reaction, presenting its free α-amino group to be acylated by the "carboxyl component" (an N-protected amino acid).

-

Expertise & Causality: The choice of a benzyl ester is highly strategic. Like the Z group, it is stable to the mildly acidic or basic conditions used for temporary N-terminal deprotection.[1] Crucially, it can be cleaved under the exact same hydrogenolysis conditions used to remove the Z group. This simultaneous deprotection is a hallmark of the "Z/Bzl" strategy, streamlining the final deprotection step where all benzyl-based protecting groups are removed in a single, clean reaction.[7]

The α-Amino Group: The Reactive Center

The α-amino group is the intended site of reaction for peptide chain elongation. It is supplied as a hydrochloride (HCl) salt, which enhances the compound's stability and crystallinity, making it easier to handle and store. However, in its protonated (NH₃⁺) form, the amine is not nucleophilic and cannot participate in the coupling reaction.

-

Trustworthiness & Self-Validation: Before coupling, this salt must be neutralized in situ with a non-nucleophilic base. The standard choice is Diisopropylethylamine (DIEA). The use of a hindered base like DIEA is critical; a less hindered base like triethylamine (TEA) could potentially act as a nucleophile itself, leading to side reactions. The neutralization step is a self-validating system: the peptide coupling will not proceed efficiently, if at all, if the α-amino group is not successfully deprotonated to its free amine (NH₂) form.

Application in Peptide Synthesis: The Solution-Phase Workflow

This compound is primarily designed for Solution-Phase Peptide Synthesis (SPPS) . In this methodology, all reactions (coupling and deprotection) occur in a homogenous solution, with purification of the intermediate peptide performed after each step.

Below is a logical workflow for incorporating this compound as the C-terminal residue of a dipeptide.

Caption: Workflow for dipeptide synthesis using this compound.

Field-Proven Experimental Protocols

The following protocols represent standard, validated methodologies for the use of this compound.

Protocol 1: Solution-Phase Synthesis of Boc-Ala-D-Lys(Z)-OBzl

This protocol describes a representative coupling reaction.

Methodology:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Neutralization: Cool the solution to 0 °C in an ice bath. Add diisopropylethylamine (DIEA) (1.1 eq) dropwise and stir for 15-20 minutes. The formation of the free amine can be monitored by thin-layer chromatography (TLC).

-

Carboxyl Component Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.0 eq) in DCM/DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq) and stir at 0 °C for 30 minutes to form the activated ester.

-

Coupling: Transfer the activated Boc-L-Ala-OH solution to the flask containing the neutralized H-D-Lys(Z)-OBzl and allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.[9]

-

Reaction Monitoring: Monitor the reaction progress via TLC until the starting materials are consumed.

-

Work-up & Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.[9][10] This sequence removes unreacted amine, unreacted acid, and water-soluble byproducts, respectively.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash chromatography or recrystallization to yield the pure dipeptide, Boc-Ala-D-Lys(Z)-OBzl.

-

Protocol 2: Global Deprotection via Catalytic Hydrogenolysis

This protocol describes the simultaneous removal of the Z and OBzl protecting groups.

Methodology:

-

Setup: Dissolve the protected peptide (e.g., Ala-D-Lys(Z)-OBzl) (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetic acid.

-

Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1-3 atm) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC/MS. The reaction is typically complete within 2-16 hours.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate in vacuo to yield the final, deprotected peptide (Ala-D-Lys).

-

Conclusion

This compound is far more than a simple amino acid derivative; it is a highly specialized tool for peptide synthesis. Its pre-configured protection scheme offers an elegant and robust solution for incorporating D-lysine into a peptide chain without compromising the integrity of its reactive side chain or C-terminus. The Z and OBzl groups provide stable protection throughout chain assembly and are conveniently removed in a single final step. Understanding the precise function of each component of this reagent empowers researchers to design and execute complex peptide syntheses with confidence, control, and efficiency, paving the way for advancements in drug discovery and biochemical research.

References

-

H-L-Lys(Z)-OBzl.HCl suppliers and producers. BuyersGuideChem. [Link]

-

Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

- Process for the synthesis of peptides.

-

Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

H-Lys(Z)-OBzl HCl [6366-70-7]. Aapptec Peptides. [Link]

-

Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

-

Amino acid benzyl ester salts. ResearchGate. [Link]

-

H-D-Lys-OBzl HCl TosOH. Aapptec Peptides. [Link]

-

Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. H-L-Lys(Z)-OBzl.HCl suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Protecting Group Chemistry for Lysine Derivatives

Introduction: The Critical Role of Lysine and the Necessity for Precision Protection

In the intricate world of peptide synthesis and drug development, the amino acid lysine presents both a unique opportunity and a significant challenge. Its side chain, terminating in a primary amine (the ε-amino group), is a nexus of reactivity, crucial for forming isopeptide bonds, attaching post-translational modifications, and conjugating therapeutic payloads.[1][2][3] However, this very reactivity necessitates a robust strategy of chemical protection to prevent unwanted side reactions during synthetic procedures.[3][4] This guide provides an in-depth exploration of the core principles and practical applications of lysine protecting group chemistry, designed for researchers, scientists, and drug development professionals who require a sophisticated understanding of this fundamental aspect of modern chemical biology.

The ideal protecting group for lysine's ε-amino group must exhibit a delicate balance of stability and lability. It must remain steadfast throughout multiple steps of peptide synthesis, yet be removable under specific, mild conditions that do not compromise the integrity of the final molecule.[1] This concept of "orthogonal protection," where different protecting groups can be selectively removed in the presence of others, is the cornerstone of complex peptide and protein engineering.[1][5][6]

This guide will delve into the mechanisms, applications, and strategic considerations for a range of lysine protecting groups, from the foundational to the cutting-edge. We will explore not just the "how" of their use, but the critical "why" that informs the selection of a particular protecting group for a specific synthetic challenge.

Pillars of Protection: A Survey of Key Lysine Protecting Groups

The choice of a lysine protecting group is dictated by the overall synthetic strategy, particularly the chemistry employed for the protection of the α-amino group of the peptide backbone. The two dominant strategies in solid-phase peptide synthesis (SPPS) are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

The Boc Strategy: Acid-Labile Protection

In Boc-based SPPS, the α-amino group is protected by the acid-labile Boc group. Consequently, the lysine side-chain protecting group must be stable to the acidic conditions used for Boc removal (typically trifluoroacetic acid, TFA), yet cleavable under more stringent conditions at the final deprotection step.[7]

-

Benzyloxycarbonyl (Z or Cbz): A classic protecting group, the Z group is stable to the repetitive TFA treatments of Boc-SPPS.[7] It is typically removed at the final cleavage step via strong acids like hydrofluoric acid (HF) or by catalytic hydrogenation.[4][7]

-

2-Chlorobenzyloxycarbonyl (2-Cl-Z): This derivative of the Z group offers enhanced acid stability, making it a reliable choice in Boc chemistry to prevent premature deprotection of the lysine side chain.[4][7]

The Fmoc Strategy: Base-Labile Protection

Fmoc-based SPPS relies on the base-labile Fmoc group for α-amino protection, which is removed by a secondary amine, most commonly piperidine. This necessitates lysine side-chain protecting groups that are stable to basic conditions but can be removed under orthogonal conditions, typically acidic or through other specific chemical reactions.

-

tert-Butoxycarbonyl (Boc): The Boc group is a workhorse in Fmoc chemistry for lysine side-chain protection.[4][7] Its stability in the presence of piperidine and its clean removal with moderate to strong acids like TFA make it an ideal orthogonal partner to the Fmoc group.[3][4][7]

-

Mechanism of Deprotection (Boc): The acid-catalyzed removal of the Boc group proceeds through the formation of a stable tert-butyl cation. This cation can potentially alkylate sensitive residues like tryptophan and tyrosine, necessitating the use of "scavengers" in the cleavage cocktail to trap these reactive species.[7]

-

-

Allyloxycarbonyl (Alloc): The Alloc group provides an additional layer of orthogonality, as it is stable to both the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc.[8] Its removal is achieved under mild conditions using a palladium(0) catalyst and a scavenger.[7][8] This unique cleavage mechanism allows for selective deprotection of the lysine side chain while the peptide remains attached to the solid support, enabling on-resin modifications such as cyclization or branching.[9]

-

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): The ivDde group offers another dimension of orthogonal protection. It is stable to both acidic and basic conditions used in standard SPPS.[10] Deprotection is achieved with a dilute solution of hydrazine in DMF.[9][10] This allows for highly selective on-resin manipulation of the lysine side chain. The progress of ivDde removal can be conveniently monitored spectrophotometrically due to the formation of a chromophoric indazole byproduct.[10] However, care must be taken as hydrazine can also remove Fmoc groups; therefore, the N-terminus is typically protected with a Boc group before ivDde cleavage.[7]

Comparative Analysis of Common Lysine Protecting Groups

For ease of reference and to aid in the strategic selection of a protecting group, the following table summarizes the key characteristics of the most commonly employed lysine protecting groups in Fmoc-SPPS.

| Protecting Group | Structure | Cleavage Conditions | Stability | Key Advantages |

| Boc | -(C=O)O-C(CH₃)₃ | Trifluoroacetic acid (TFA) | Stable to base (piperidine) | Widely used, reliable, cost-effective |

| Alloc | -(C=O)O-CH₂-CH=CH₂ | Pd(PPh₃)₄ / Scavenger | Stable to acid and base | Orthogonal to both Boc and Fmoc |

| ivDde | See structure | 2-5% Hydrazine in DMF | Stable to acid and base | Orthogonal, deprotection can be monitored |

| Mmt | -C(C₆H₅)₂(4-OCH₃C₆H₄) | Dilute TFA (1-2%) | Stable to base | Highly acid-labile for selective deprotection |

Visualizing Orthogonal Deprotection Strategies

The power of orthogonal protecting groups is best illustrated through a workflow diagram. The following diagram, rendered in DOT language, depicts a scenario where a peptide with multiple lysine residues is selectively modified on-resin.

Caption: Orthogonal deprotection workflow for on-resin modification.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the selective deprotection of lysine side chains on a solid support, a critical step for on-resin modifications.

Protocol 1: Selective Deprotection of Lys(Alloc)

Objective: To remove the Alloc group from a lysine side chain while the peptide remains attached to the resin and other protecting groups (e.g., Boc, Trt) remain intact.

Materials:

-

Peptide-resin containing a Lys(Alloc) residue

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) as a scavenger

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon source

-

Reaction vessel with a frit

Procedure:

-

Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes.

-

Drain the DCM.

-

Prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (24 equivalents) in anhydrous DCM.

-

Add the deprotection solution to the resin, ensuring the resin is fully submerged.

-

Gently agitate the mixture under an inert atmosphere (N₂ or Ar) for 30 minutes at room temperature.

-

Drain the reaction solution.

-

Repeat steps 4-6 two more times to ensure complete deprotection.

-

Wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger.

-

The resin is now ready for the next step (e.g., coupling of a fluorescent dye to the deprotected lysine).

Protocol 2: Selective Deprotection of Lys(ivDde)

Objective: To remove the ivDde group from a lysine side chain, orthogonal to both acid- and base-labile protecting groups.

Materials:

-

Peptide-resin containing a Lys(ivDde) residue (ensure N-terminal is Boc-protected if Fmoc was used for synthesis)[7]

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel with a frit

Procedure:

-

Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

-

Drain the DMF.

-

Prepare the deprotection solution: a 2% solution of hydrazine monohydrate in DMF.

-

Add the deprotection solution to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the solution. The deprotection can be monitored by observing the UV absorbance of the filtrate at 290 nm.

-

Repeat steps 4-6 until the deprotection is complete (typically 3-5 treatments).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all residual hydrazine and the cleaved protecting group.

-

The resin is now ready for subsequent on-resin modification.

Emerging Frontiers in Lysine Protection

The demand for ever more sophisticated molecular architectures continues to drive innovation in protecting group chemistry. Newer strategies are being developed to offer even greater orthogonality and milder deprotection conditions.

-

Photolabile Protecting Groups (e.g., Nvoc): These groups can be removed by irradiation with UV light at a specific wavelength, offering spatial and temporal control over deprotection. However, their application can be limited by the potential for photodamage to the peptide.[6]

-

Enzymatically Cleavable Groups: The ultimate in biocompatibility, these protecting groups are removed by specific enzymes, allowing for deprotection under physiological conditions. This is a rapidly developing area with significant potential in bioconjugation and drug delivery.

-

Bio-orthogonal Protecting Groups: These groups are designed to be stable in complex biological environments but can be selectively removed by chemical reagents that do not interact with native biological functionalities. An example is the tetrazine-labile VeZ (vinyl ether benzyloxycarbonyl) protecting group, which is cleaved via an inverse electron-demand Diels-Alder reaction.[11]

The following diagram illustrates the concept of bio-orthogonal cleavage.

Caption: Bio-orthogonal deprotection of a VeZ-protected lysine.

Conclusion: A Strategic Imperative

The judicious selection and application of lysine protecting groups are not merely a technical footnote in the synthesis of peptides and their conjugates; they are a strategic imperative. A deep understanding of the chemical principles governing their stability, orthogonality, and cleavage is essential for the successful design and execution of complex synthetic routes. As the ambitions of peptide-based therapeutics and research tools continue to grow, so too will the demand for novel and highly selective protection strategies. The principles and protocols outlined in this guide provide a solid foundation for navigating the current landscape and embracing the future innovations in this dynamic field.

References

-

Boger, J. W., & Meienhofer, H. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. [Link]

-

Boger, J. W., & Meienhofer, H. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. PubMed Central. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Meienhofer, H. (2023). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. ETH Zurich Research Collection. [Link]

-

Wuhan Apeptide Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

van der Veken, P., et al. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer. [Link]

-

CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

-

Novabiochem®. (n.d.). NEW Orthogonally protected lysine derivatives. [Link]

-

Wang, Y.-C., et al. (2020). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PubMed Central. [Link]

-

Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. [Link]

-

AAPPTec. (n.d.). Fmoc-Lys(Aloc)-OH [146982-27-6]. [Link]

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. kohan.com.tw [kohan.com.tw]

- 10. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 11. research.ed.ac.uk [research.ed.ac.uk]

A Comprehensive Technical Guide to the Safe Handling of H-D-Lys(Z)-Obzl HCl for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for H-D-Lys(Z)-Obzl HCl (Nε-Z-D-lysine benzyl ester hydrochloride), a critical reagent in peptide synthesis and pharmaceutical research.[1] As drug development professionals and researchers, a thorough understanding of the chemical properties and potential hazards of this compound is paramount to ensuring a safe and compliant laboratory environment. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for each procedural recommendation.

Chemical Identity and Physicochemical Properties

This compound is a protected amino acid derivative used as a building block in the synthesis of peptides.[1] The benzyloxycarbonyl (Z) group protects the epsilon-amino group of lysine, while the benzyl ester (Obzl) protects the carboxylic acid. This dual protection allows for precise control during peptide coupling reactions.[1] The hydrochloride salt form enhances the compound's stability and solubility.[2]

A clear understanding of its physical and chemical properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 156917-23-6 | Chem-Impex[1] |

| Molecular Formula | C21H26N2O4·HCl | Chem-Impex[1] |

| Molecular Weight | 406.9 g/mol | Chem-Impex[1] |

| Appearance | White to off-white powder | Chem-Impex[1] |

| Melting Point | 137 - 143 °C | Chem-Impex[1] |

| Solubility | Soluble in DMSO, DMF, Methanol | LookChem[2] |

| Storage Temperature | 0 - 8 °C | Chem-Impex[1] |

The causality behind these properties dictates handling procedures. For instance, its solid, powdered form necessitates measures to control dust generation to prevent inhalation.

Hazard Identification and Risk Assessment

While some safety data sheets for similar compounds state that the chemical, physical, and toxicological properties have not been thoroughly investigated, it is prudent to handle this compound with care.[3] Based on data for structurally related compounds, potential hazards include:

-

Skin Contact: May cause irritation upon prolonged or repeated contact.

-

Eye Contact: May cause irritation.

-

Ingestion: May be harmful if swallowed.

The lack of comprehensive toxicological data underscores the importance of minimizing exposure through a robust hierarchy of controls.

Hierarchy of Controls for Safe Handling

The following diagram illustrates the most effective sequence of control measures to mitigate risks associated with this compound.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to powdered chemical reagents is through robust engineering controls.

-

Chemical Fume Hood: All weighing and handling of this compound should be performed in a certified chemical fume hood. This is critical to prevent the inhalation of fine powders.

-

Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe working environment.[5]

The rationale for these controls is the physical principle of containment. A fume hood creates a negative pressure environment, drawing airborne particles away from the user's breathing zone.

Standard Operating Procedures (SOPs) for Handling

Adherence to well-defined SOPs is crucial for consistent safety.

Protocol for Weighing and Handling:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5.

-

Weighing:

-

Use a weigh boat or appropriate container to prevent contamination of the balance.

-

Handle the container with care to avoid creating dust clouds.

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution: If dissolving the compound, add the solvent to the powder slowly to avoid splashing.

-

Cleanup:

-

Clean any spills within the fume hood immediately, as per the spill response protocol in Section 6.

-

Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) after completion of work.

-

Dispose of all contaminated materials as hazardous waste.

-

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

| PPE Item | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles and accidental splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[4] |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |

| Respiratory Protection | Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates (e.g., N95) should be used.[3] | Prevents inhalation of airborne powder. |

Self-Validating System: Before each use, inspect all PPE for signs of damage or degradation. Discard and replace any compromised items.

Emergency Procedures

A well-rehearsed emergency plan is critical.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response Protocol:

A minor spill of this compound can be managed by trained laboratory personnel.

-

Evacuate: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the spill is contained within a fume hood or a well-ventilated area.

-

Protect: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain & Clean:

-

Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[3] Avoid creating dust.

-

Decontaminate the spill area with a suitable solvent and wipe clean.

-

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Spill Response Decision Workflow

Caption: Decision workflow for spill response.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental compliance.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 0-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.[7][8]

-

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[4] This typically involves collection by a licensed professional waste disposal service.[3] Do not dispose of down the drain or in the regular trash.[3]

-

Empty Containers: The first rinse of a container that held this chemical should be collected and disposed of as hazardous waste.[9]

-

Conclusion

While this compound is an invaluable tool in peptide synthesis, its safe use is contingent upon a comprehensive understanding of its properties and the implementation of rigorous safety protocols. By prioritizing engineering controls, adhering to detailed SOPs, and utilizing appropriate PPE, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your institution's broader chemical hygiene plan.

References

- Capot Chemical Co., Ltd. (2019). MSDS of H-Lys(Boc)-Obzl.HCl.

- AAPPTec, LLC. Safety Data Sheet for H-Gly-OBzl HCl.

- Chem-Impex. Nε-Z-L-lysine benzyl ester hydrochloride.

- Fisher Scientific. SAFETY DATA SHEET - Nepsilon-Benzyloxycarbonyl-L-lysine benzyl ester hydrochloride.

- OCI. Safety Data Sheet: Melamine.

- Unknown Source. Safety Data Sheet.

- Dartmouth College. Hazardous Waste Disposal Guide.

- Chem-Impex. Nε-Z-D-lysine benzyl ester hydrochloride.

- LookChem. Cas 6366-70-7, N6-Cbz-L-Lysine benzyl ester hydrochloride.

- Unnamed Supplier. N6-Cbz-L-Lysine benzyl ester HCL.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. capotchem.cn [capotchem.cn]

- 4. peptide.com [peptide.com]

- 5. documentation.oci-global.com [documentation.oci-global.com]

- 6. bsxaminoacid.com [bsxaminoacid.com]

- 7. fishersci.com [fishersci.com]

- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

A Senior Application Scientist's Guide to the Core Principles of Protected Amino Acids in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Control in Peptide Chemistry

In the intricate world of peptide synthesis and drug development, precision is paramount. The stepwise assembly of amino acids into a defined sequence necessitates absolute control over their reactive functional groups. Amino acids, the building blocks of peptides and proteins, are bifunctional molecules, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group. Furthermore, many amino acids bear additional reactive moieties in their side chains.[1][2][] Left unchecked, these reactive sites would lead to a chaotic polymerization, yielding a complex and inseparable mixture of products rather than the desired peptide sequence.[2][4] This is where the strategic use of protecting groups becomes not just a matter of convenience, but a fundamental prerequisite for success.[1][2]

This guide, curated from the perspective of a seasoned application scientist, will provide an in-depth exploration of the core principles governing the use of protected amino acids in research. We will move beyond simple procedural descriptions to uncover the causality behind experimental choices, empowering you to design and execute robust and reliable synthetic strategies.

The Philosophy of Protection: Core Tenets for Successful Synthesis

The ideal protecting group is a transient shield, reversibly masking a functional group to prevent unwanted side reactions.[2][4] Its application and removal should be high-yielding, devoid of side reactions, and, crucially, not disturb other protecting groups or the integrity of the growing peptide chain.[4][5] The selection of a protecting group strategy is therefore a critical decision that dictates the entire synthetic workflow.

Orthogonality: The Key to Selective Deprotection

The concept of orthogonality is the cornerstone of modern peptide synthesis.[6] An orthogonal protection scheme employs a set of protecting groups that can be removed under distinct and mutually exclusive conditions.[4][6][7][8][9] This allows for the selective deprotection of one functional group while others remain intact, a necessity for the stepwise elongation of the peptide chain and for the synthesis of complex, modified peptides.[4][6]

For instance, a common orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS) involves the use of an acid-labile protecting group for the side chain and a base-labile group for the α-amino group.[4][7] This enables the iterative removal of the α-amino protecting group for chain elongation without affecting the side-chain protection.

The Chemist's Toolkit: A Survey of Common Protecting Groups

The choice of protecting groups is dictated by the overall synthetic strategy, with the two most prevalent approaches in SPPS being the Fmoc/tBu and Boc/Bn strategies.[4][5]

α-Amino Protecting Groups: The Gatekeepers of Peptide Elongation

The temporary protection of the α-amino group is essential to prevent self-polymerization during the activation of the carboxyl group for amide bond formation.[10]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is the hallmark of the most widely used SPPS strategy.[5][11] It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[][12] This mild deprotection condition makes the Fmoc/tBu strategy highly popular due to its compatibility with a wide range of acid-sensitive linkers and side-chain protecting groups.[13]

-

Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of the alternative Boc/Bn strategy.[5][14] It is stable to basic and nucleophilic conditions but is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[][7][14][15] While robust, the repeated acid exposure in Boc-SPPS can be a limitation for certain sensitive sequences.[7]

-

Cbz (Carbobenzyloxy): Also known as the Z group, this protecting group is a classic in solution-phase peptide synthesis.[10] It is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenation.[][14] Its use in SPPS is less common.

Side-Chain Protecting Groups: Preserving Functionality and Preventing Side Reactions

The reactive side chains of many amino acids must be protected throughout the synthesis to prevent undesired modifications.[4][7] These protecting groups are generally more robust and are only removed during the final cleavage of the peptide from the resin.

The choice of side-chain protection is intrinsically linked to the α-amino protection strategy. In the Fmoc/tBu strategy , side chains are protected with acid-labile groups, predominantly based on the tert-butyl (tBu) group, which are cleaved simultaneously with the peptide from the resin using a strong acid cocktail (e.g., TFA with scavengers).[4] In the Boc/Bn strategy , side chains are protected with benzyl (Bn)-based groups, which require a very strong acid like hydrogen fluoride (HF) for their removal.[7]

Below is a summary of common side-chain protecting groups for selected amino acids in both Fmoc/tBu and Boc/Bn strategies:

| Amino Acid | Functional Group | Fmoc/tBu Strategy Protecting Group (Acid-Labile) | Boc/Bn Strategy Protecting Group (Strong Acid-Labile) |

| Lysine (Lys) | ε-Amino | Boc (tert-Butoxycarbonyl) | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) |

| Aspartic Acid (Asp) | β-Carboxyl | OtBu (tert-Butyl ester) | OBzl (Benzyl ester) |

| Glutamic Acid (Glu) | γ-Carboxyl | OtBu (tert-Butyl ester) | OBzl (Benzyl ester) |

| Serine (Ser) | Hydroxyl | tBu (tert-Butyl ether) | Bzl (Benzyl ether) |

| Threonine (Thr) | Hydroxyl | tBu (tert-Butyl ether) | Bzl (Benzyl ether) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-Butyl ether) | 2-Br-Z (2-Bromobenzyloxycarbonyl) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-Butyl) | 4-MeBzl (4-Methylbenzyl) |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl), NO2 (Nitro) |

| Histidine (His) | Imidazole | Trt (Trityl) | Dnp (2,4-Dinitrophenyl), Bom (Benzyloxymethyl) |

Experimental Workflows: A Tale of Two Strategies

The practical application of protected amino acids is best illustrated through the lens of the two dominant SPPS methodologies.

The Fmoc/tBu Strategy: A Step-by-Step Workflow

The Fmoc/tBu strategy is favored for its mild deprotection conditions and broad applicability.[13] The general cycle of amino acid addition is as follows:

-

Resin Preparation: The synthesis begins with a solid support (resin), often pre-loaded with the C-terminal amino acid.[12] The choice of resin dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid from Wang resin or an amide from Rink amide resin).[12]

-

Fmoc Deprotection: The Fmoc group on the N-terminal amino acid of the growing peptide chain is removed by treatment with a 20% solution of piperidine in DMF.[12]

-

Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions.[16]

Diagram: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

A schematic representation of the iterative cycle in Fmoc-based solid-phase peptide synthesis.

The Boc/Bn Strategy: A Robust Alternative

The Boc/Bn strategy, while requiring harsher deprotection conditions, can be advantageous for the synthesis of long or difficult sequences.[7]

-

Resin and First Amino Acid: The synthesis typically employs a Merrifield or PAM resin.[7]

-

Boc Deprotection: The Boc group is removed with a solution of TFA in dichloromethane (DCM).[7][15]

-

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized with a base like diisopropylethylamine (DIEA).[7]

-

Washing: The resin is washed to remove excess base and salts.

-

Amino Acid Coupling: The next Boc-protected amino acid is coupled.

-

Washing: The resin is washed.

-

Repeat Cycle: Steps 2-6 are repeated for each amino acid.

-

Final Cleavage: The peptide is cleaved from the resin, and the benzyl-based side-chain protecting groups are removed using a strong acid such as HF or TFMSA.[7]

Diagram: Boc/Bn Solid-Phase Peptide Synthesis Workflow

The workflow for Boc-based solid-phase peptide synthesis, highlighting the key deprotection and neutralization steps.

Self-Validating Protocols: Ensuring Synthetic Integrity

A robust synthetic protocol is a self-validating one. This means incorporating in-process controls and understanding potential pitfalls.

Monitoring Coupling and Deprotection Reactions

-

Kaiser Test: A qualitative colorimetric test used in Fmoc-SPPS to detect the presence of free primary amines. A positive result (blue bead color) after a coupling step indicates an incomplete reaction, necessitating a recoupling. A negative result after Fmoc deprotection suggests an incomplete removal of the protecting group.

-

Chloranil Test: Used for the detection of secondary amines, such as proline, where the Kaiser test is not effective.

Causality in Protocol Design: The "Why" Behind the "How"

-

Scavengers in Final Cleavage: The highly reactive carbocations generated during the acid-mediated cleavage of tBu and other protecting groups can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are added to the cleavage cocktail to trap these carbocations and prevent unwanted modifications.

-

Choice of Coupling Reagents: The selection of a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) is based on factors such as cost, efficiency, and the potential for racemization. For sterically hindered amino acids, more potent activators may be required.

-

Managing "Difficult" Sequences: Peptide chain aggregation can hinder reagent access and lead to incomplete reactions. This can be mitigated by using specialized resins, elevated temperatures, or incorporating "difficult sequence"-disrupting elements.

The Future of Peptide Synthesis: A Greener Approach

The principles of green chemistry are increasingly influencing peptide synthesis.[17][18][19] Researchers are actively exploring more environmentally benign solvents to replace DMF and DCM, developing more efficient and atom-economical coupling reagents, and optimizing workflows to reduce solvent consumption and waste generation.[19][20][21]

Conclusion: The Art and Science of Controlled Peptide Assembly

The use of protected amino acids is a testament to the ingenuity of chemists in orchestrating complex molecular syntheses. A thorough understanding of the principles of orthogonality, the characteristics of different protecting groups, and the causality behind established protocols is essential for any researcher in the field of peptide science. By mastering these fundamentals, scientists can confidently navigate the challenges of peptide synthesis, paving the way for new discoveries in medicine and biotechnology.

References

-

A Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. Retrieved January 25, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). aapptec. Retrieved January 25, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved January 25, 2026, from [Link]

-

23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Protecting Groups in Peptide Synthesis. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. (2022, October 28). Retrieved January 25, 2026, from [Link]

-

Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). aapptec. Retrieved January 25, 2026, from [Link]

-

Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PNAS. Retrieved January 25, 2026, from [Link]

-

Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022, January 7). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved January 25, 2026, from [Link]

-

Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved January 25, 2026, from [Link]

-

Green solvents for solid phase peptide synthesis. (2023, February 6). Biotage. Retrieved January 25, 2026, from [Link]

-

Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. (2024, June 28). Retrieved January 25, 2026, from [Link]

-

Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles: A Step Towards Sustainability. (n.d.). Xtalks. Retrieved January 25, 2026, from [Link]

-

Protecting Groups in Peptide Synthesis. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved January 25, 2026, from [Link]

-

Protection and deprotection. (n.d.). WILLINGDON COLLEGE, SANGLI. Retrieved January 25, 2026, from [Link]

-

Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. scispace.com [scispace.com]

- 6. fiveable.me [fiveable.me]

- 7. peptide.com [peptide.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chempep.com [chempep.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chempep.com [chempep.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. peptide.com [peptide.com]

- 18. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 19. biotage.com [biotage.com]

- 20. advancedchemtech.com [advancedchemtech.com]

- 21. xtalks.com [xtalks.com]

A Comprehensive Technical Guide to the Storage of H-D-Lys(Z)-Obzl HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the optimal storage conditions for H-D-Lys(Z)-Obzl HCl (Nα-Carbobenzyloxy-D-lysine benzyl ester hydrochloride), a critical reagent in peptide synthesis and various drug development applications. As a Senior Application Scientist, this document synthesizes technical data, chemical principles, and field-proven best practices to ensure the long-term stability and integrity of this valuable compound.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (Obzl). The hydrochloride salt form enhances its stability and solubility, making it a versatile building block in the synthesis of complex peptides and other pharmaceutical compounds.[1][2] The purity and stability of this reagent are paramount, as any degradation can lead to impurities in the final product, impacting yield, bioactivity, and safety.

The Chemical Rationale for Controlled Storage

The stability of this compound is intrinsically linked to its molecular structure, which features two key protecting groups—the Z-group and the benzyl ester—and its nature as a hydrochloride salt. Understanding the vulnerabilities of these components is crucial for defining appropriate storage conditions.

The Role of Protecting Groups in Stability

The benzyloxycarbonyl (Z) and benzyl (Bzl) ester protecting groups are susceptible to specific chemical reactions that can lead to their cleavage. While these reactions are typically employed intentionally during synthesis, they can also occur slowly under improper storage conditions. The primary routes of degradation for these protecting groups are:

-

Hydrogenolysis: Both the Z and benzyl ester groups can be cleaved by catalytic hydrogenation.

-

Acidolysis: Strong acids can also cleave both protecting groups.

While these conditions are not typically encountered during storage, their reactivity underscores the importance of avoiding contact with incompatible chemicals.

The Impact of the Hydrochloride Salt

The hydrochloride salt form of this compound offers several advantages, including increased stability and improved solubility in certain solvents.[2][3] However, it also introduces a key consideration for storage: hygroscopicity . Hydrochloride salts of amino acids and peptides have a tendency to absorb moisture from the atmosphere. This absorbed water can initiate hydrolytic degradation pathways.

Critical Storage Parameters and Recommendations

To ensure the long-term stability of this compound, several environmental factors must be meticulously controlled.

Temperature: The Cornerstone of Stability

Recommendation: Store at 2-8°C (refrigerated).

Low temperatures are critical for slowing down potential degradation reactions. For the closely related L-isomer, storage at 0-8°C is recommended.[1] A safety data sheet for the L-isomer also specifies to "Keep refrigerated." Storing this compound in a refrigerator provides a stable, low-temperature environment that minimizes the rate of any potential hydrolytic or other degradation pathways.

Moisture: The Primary Threat

Recommendation: Store in a tightly sealed container in a dry environment.

As a hydrochloride salt, this compound is susceptible to moisture absorption. The presence of water can lead to the hydrolysis of the benzyl ester, yielding Nα-Carbobenzyloxy-D-lysine and benzyl alcohol. This not only consumes the desired starting material but also introduces impurities into subsequent reactions.

To mitigate this risk:

-

Always store the compound in a well-sealed container.

-

Consider the use of a desiccator, especially in humid environments.

-

Before use, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.

Light: A Potential Catalyst for Degradation

Recommendation: Protect from light.

Atmosphere: Minimizing Oxidative and Other Risks

Recommendation: Store under an inert atmosphere for long-term storage.

For extended storage periods, displacing air with an inert gas such as argon or nitrogen can provide an extra layer of protection. This is particularly important if there is any concern about oxidative degradation, although the primary risks for this molecule are hydrolytic.

Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Slows the rate of chemical degradation. |

| Humidity | Low (use of desiccator recommended) | Prevents moisture absorption and subsequent hydrolysis of the benzyl ester. |

| Light | Protect from light (store in an opaque container) | Prevents potential light-induced degradation. |

| Atmosphere | Tightly sealed container (inert gas for long-term) | Protects from moisture and potential atmospheric contaminants. |

Potential Degradation Pathways

Understanding the likely degradation pathways is essential for developing appropriate analytical methods to assess the stability of this compound over time. Forced degradation studies are often employed to identify these pathways.[4][5][6][7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quora.com [quora.com]

- 3. nbinno.com [nbinno.com]

- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

A Comprehensive Technical Guide to the Physicochemical Properties of H-D-Lys(Z)-Obzl HCl

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

H-D-Lys(Z)-Obzl HCl, with the chemical name Nε-benzyloxycarbonyl-D-lysine benzyl ester hydrochloride (CAS Number: 156917-23-6), is a derivative of the amino acid D-lysine. The strategic placement of the benzyloxycarbonyl (Z) and benzyl (Obzl) protecting groups on the side-chain and C-terminus, respectively, makes it a valuable reagent in the synthesis of complex peptides and therapeutic agents.[1] Understanding its fundamental physical properties is paramount for its effective use in these applications, ensuring consistency and reproducibility in experimental and manufacturing workflows.

Physicochemical Properties of this compound

The physical characteristics of a compound are foundational to its handling, storage, and reactivity. For this compound, the key observable properties are its melting point and physical appearance.

Physical Appearance